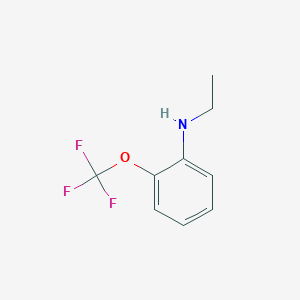

2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves multifaceted strategies to incorporate the trifluoromethoxy group into the target molecule. For instance, a notable approach is the trifluoroacetylation of ethyl 2,4-dioxopentanoate leading to various derivatives, showcasing the complexity and flexibility of fluorinated compound synthesis (Usachev, Bizenkov, & Sosnovskikh, 2007). Another method involves the conversion of trifluoroacetyltriphenylsilane to trifluoromethylated heterocycles, highlighting the adaptability of fluorine chemistry (Jin, Xu, & Ma, 1992).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of the trifluoromethoxy group. Studies on compounds such as 2-amino- and 2-methylaminobenzylidyne trifluoride provide insights into the steric and electronic effects imparted by trifluoromethyl groups, affecting molecular conformation and reactivity (Grocock, Hallas, Hepworth, Hudson, & Ibbitson, 1971).

Chemical Reactions and Properties

The reactivity of fluorinated compounds, including those with trifluoromethoxy groups, often involves unique pathways and mechanisms. For example, the synthesis of diverse trifluoromethyl heterocycles from a single precursor demonstrates the versatility and reactivity of such groups in forming complex heterocyclic structures (Honey, Pasceri, Lewis, & Moody, 2012).

Physical Properties Analysis

Fluorinated compounds exhibit distinctive physical properties due to the highly electronegative nature of fluorine. The study of trifluoromethyl-derived enaminones and their difluoroboron complexes provides valuable information on the impact of fluorine atoms on the physical properties, such as solubility and thermal stability, of organic molecules (Chopin, Pilet, Morita, & Médebielle, 2014).

Chemical Properties Analysis

The chemical properties of fluorinated compounds are closely tied to their molecular structure and the electronic effects of fluorine. Investigations into the synthesis and characterization of fluorine-containing polyamides, for example, reveal how the incorporation of fluorine atoms affects polymer characteristics like crystallinity, solubility, and thermal properties (Liaw & Wang, 1996).

Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

-

Application: Synthesis of Bioactive Compounds

-

Methods of Application or Experimental Procedures

- The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

-

Results or Outcomes

-

Scientific Field: Organic Chemistry

- Application: Synthesis of Electrophilic Trifluoromethylating Agents

- A new, powerful, and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), was developed .

- Methods of Application : Umemoto reagent IV was easily synthesized by a one-pot method from readily available 3,3’-bis(trifluoromethoxy)biphenyl .

- Results or Outcomes : Umemoto reagent IV was more powerful than Umemoto reagent II and could trifluoromethylate many kinds of nucleophilic substrates more effectively . In addition, Umemoto reagent IV was successfully utilized for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent .

- Application: Synthesis of Electrophilic Trifluoromethylating Agents

-

Scientific Field: Medicinal Chemistry

- Application: Synthesis of Schiff Bases

- A series of five new Schiff bases were synthesized by reacting 2-(trifluoromethoxy)aniline with different aromatic aldehydes .

- Methods of Application : The Schiff base compounds were characterized by spectroscopic and analytical methods .

- Results or Outcomes : The crystal structure of one new compound was also reported .

- Application: Synthesis of Schiff Bases

-

Scientific Field: Organic Chemistry

- Application: Synthesis of Electrophilic Trifluoromethylating Agents

- A new, powerful, and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), was developed .

- Methods of Application : Umemoto reagent IV was easily synthesized by a one-pot method from readily available 3,3’-bis(trifluoromethoxy)biphenyl .

- Results or Outcomes : Umemoto reagent IV was more powerful than Umemoto reagent II and could trifluoromethylate many kinds of nucleophilic substrates more effectively . In addition, Umemoto reagent IV was successfully utilized for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent .

- Application: Synthesis of Electrophilic Trifluoromethylating Agents

-

Scientific Field: Medicinal Chemistry

- Application: Synthesis of Schiff Bases

- A series of five new Schiff bases were synthesized by reacting 2-(trifluoromethoxy)aniline with different aromatic aldehydes .

- Methods of Application : The Schiff base compounds were characterized by spectroscopic and analytical methods .

- Results or Outcomes : The crystal structure of one new compound was also reported .

- Application: Synthesis of Schiff Bases

Safety And Hazards

The safety data sheet for 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE indicates that it is a hazardous chemical . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Direcciones Futuras

The future directions for the study and application of 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE involve the development of new reagents and trifluoromethoxylation strategies . The OCF3 group is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . Therefore, the development of methods for the synthesis of trifluoromethoxylated compounds is an area of great interest .

Propiedades

IUPAC Name |

N-ethyl-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-13-7-5-3-4-6-8(7)14-9(10,11)12/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDGBNRBKFRELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938644 | |

| Record name | N-Ethyl-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(trifluoromethoxy)aniline | |

CAS RN |

175278-25-8 | |

| Record name | N-Ethyl-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175278-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide](/img/structure/B1143094.png)

![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)

![4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide](/img/structure/B1143102.png)

![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)